molecular formula C19H26NaO9P B016959 Fostriecin CAS No. 87810-56-8

Fostriecin

Cat. No. B016959
CAS RN: 87810-56-8
M. Wt: 430.4 g/mol
InChI Key: ZMQRJWIYMXZORG-DSWNLJKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fostriecin, also known as CI-920, is a phosphate ester produced by Streptomyces pulveraceus. It is recognized for its antitumor activity and has been the subject of preclinical studies due to its unique mechanism of action, which includes the inhibition of protein phosphatases involved with cell cycle control and histone phosphatases, as well as DNA topoisomerase II (Topo II) catalytic activity. The relative contribution of these mechanisms to the antitumor activity has not been fully elucidated, but Topo II inhibition seems to be the major mechanism of action at in vitro cytotoxic fostriecin levels. The cellular uptake of fostriecin is likely facilitated by the reduced-folate carrier, which suggests potential clinical applications and implications of these in vitro observations (deJong, Devries, & Mulder, 1997).

Synthesis Analysis

While specific details on the synthesis of Fostriecin were not identified in the available literature from the search, its complex structure suggests that its synthesis involves intricate steps typical of polyketide natural products. The synthesis likely involves the formation of the phosphate ester group and the conjugated diene system, which are characteristic of the fostriecin structure. Research on related compounds, such as vancomycin and other glycopeptide antibiotics, highlights the advancements in organic synthesis techniques that could be applicable to fostriecin, enabling the preparation of complex molecules and potentially inaccessible analogues through total synthesis (Okano, Isley, & Boger, 2017).

Scientific Research Applications

  • Tumor Activity and Cell Impact : Fostriecin induces vimentin hyperphosphorylation and intermediate filament reorganization in baby hamster kidney cells, hinting at potential tumor-promoting activity (Ho & Roberge, 1996).

  • Antitumor Antibiotic Properties : It acts as a novel antitumor antibiotic, inhibiting DNA topoisomerase II, protein phosphatases involved in cell-cycle control, and histone phosphatases (de Jong, de Vries & Mulder, 1997).

  • Chromatin Changes in Apoptosis or Necrosis : Fostriecin induces chromatin changes in cells undergoing apoptosis or necrosis, altering DNA sensitivity to denaturation (Hotz, Traganos & Darżynkiewicz, 1992).

  • Inhibition of Protein Phosphatase 2A : It is a potent inhibitor of protein phosphatase 2A, crucial in the proliferation of mouse leukemia cells (Takeuchi et al., 2009).

  • Synthesis and Biological Properties : The total synthesis of Fostriecin offers a base for discovering analogues with similar biological but more desirable physical properties (Chavez & Jacobsen, 2001).

  • Cell Cycle Arrest and Mitotic Disruption : Fostriecin induces a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle, correlating with abnormal centrosome replication and formation of aberrant mitotic spindles (Cheng et al., 1998).

  • Selective Inhibition of Protein Phosphatases : Fostriecin is a unique phosphate monoester antibiotic isolated from Streptomyces pulveraceus and acts as a protein phosphatase 2A and PP4A selective inhibitor (Kong et al., 2013).

  • Inhibition of Type II Topoisomerase : Its antitumor effects may be through the inhibition of type II topoisomerase (Boritzki et al., 1988).

  • Enantioselective Synthesis : Fostriecin can be enantioselectively synthesized, enhancing its application as a potent protein phosphatase inhibitor and antitumor agent (Esumi, Okamoto & Hatakeyama, 2002).

  • Clinical Trials and Stability Issues : Despite promising antitumor activity and entry into NCI-sponsored clinical trials, studies were halted due to storage instability and unpredictable chemical purity (Ávila et al., 2013); (Boger, Ichikawa & Zhong, 2001).

Safety And Hazards

Fostriecin should be handled with care to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fostriecin’s unique ability to inhibit several protein phosphatases has inspired studies of its mechanism-of-action . Its potency and selectivity of inhibition and the resulting broad-ranging cancer cell cytotoxicity have led to its exploration as a potential anti-cancer agent . Future research may focus on combining Fostriecin with other treatments for enhanced efficacy .

properties

IUPAC Name

[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQRJWIYMXZORG-DSWNLJKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868985
Record name Fostriecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 300 (mg/mL), Methanol 20 (mg/mL)
Record name FOSTRIECIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Fostriecin

CAS RN

87810-56-8
Record name (+)-Fostriecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87810-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fostriecin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fostriecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSTRIECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fostriecin
Reactant of Route 2
Fostriecin
Reactant of Route 3
Fostriecin
Reactant of Route 4
Fostriecin
Reactant of Route 5
Fostriecin
Reactant of Route 6
Fostriecin

Citations

For This Compound
2,680
Citations
DS Lewy, C Gauss, DR Soenen… - Current medicinal …, 2002 - ingentaconnect.com
… to fostriecin's antitumor activity has not yet been fully defined. Initial phase I clinical trials with fostriecin … Herein, we review the present status of the chemistry and biology of fostriecin. …
Number of citations: 191 www.ingentaconnect.com
DE Chavez, EN Jacobsen - Angewandte Chemie, 2001 - Wiley Online Library
… Certainly, the development of a practical synthetic route to fostriecin … In addition, the structure of fostriecin poses an assortment of … Herein we report a new total synthesis of fostriecin. Our …
Number of citations: 186 onlinelibrary.wiley.com
AH Walsh, A Cheng, RE Honkanen - FEBS letters, 1997 - Elsevier
… Therefore, if the antitumor activity of fostriecin results from the … of fostriecin on specific PPase is clearly warranted. The present study characterizes the inhibitory activity of fostriecin …
Number of citations: 262 www.sciencedirect.com
DL Boger, S Ichikawa, W Zhong - Journal of the American …, 2001 - ACS Publications
… fostriecin (CI-920) is described, confirming the relative and absolute stereochemistry assignments. Fostriecin is a … Phase I clinical trials with fostriecin, which were the first to explore the …
Number of citations: 146 pubs.acs.org
RS De Jong, EGE De Vries, NH Mulder - Anti-Cancer Drugs, 1997 - journals.lww.com
… Fostriecin is a novel antitumor antibiotic. In vitro studies showed that fostriecin inhibits DNA … mechanism of action at In vitro cytotoxic fostriecin levels. Tumor cell lines with decreased …
Number of citations: 63 journals.lww.com
TJ Boritzki, TS Wolfard, JA Besserer… - Biochemical …, 1988 - Elsevier
… The present study demonstrates that fostriecin inhibits the catalytic activity of … , fostriecin completely inhibited the enzyme at 100 fl. A general kinetic analysis showed that fostriecin …
Number of citations: 164 www.sciencedirect.com
K Miyashita, M Ikejiri, H Kawasaki… - Journal of the …, 2003 - ACS Publications
… of our total synthesis of fostriecin. In considering a synthetic strategy for fostriecin, we paid attention particularly to take account that not only fostriecin but also its various analogues can …
Number of citations: 82 pubs.acs.org
K Miyashita, M Ikejiri, T Tsunemi… - Journal of Synthetic …, 2007 - jstage.jst.go.jp
Fostriecin (CI-920), isolated from Streptomyces pulveraceus, shows in vitro antitumor activity against leukemia, lung breast and ovarian cancer, and in vivo against L 1210 and P 388 …
Number of citations: 10 www.jstage.jst.go.jp
BM Trost, MU Frederiksen, JPN Papillon… - Journal of the …, 2005 - ACS Publications
Direct asymmetric aldol reactions constitute a powerful methodology for the efficient synthesis of complex natural products. Herein we report the first application of our recently reported …
Number of citations: 166 pubs.acs.org
SB Buck, C Hardouin, S Ichikawa… - Journal of the …, 2003 - ACS Publications
… Fostriecin's most significant feature that does not correspond to the pharmacophore is its unsaturated lactone. Our modeled fostriecin−… Herein, we report a series of fostriecin derivatives …
Number of citations: 156 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.